

Dasatinib N-oxide: A Comparative Analysis of In Vitro and In Vivo Studies

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Compound of Interest

Compound Name: Dasatinib N-oxide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dasatinib, a potent second-generation tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).^[1] Its efficacy is intrinsically linked to its complex metabolism, which gives rise to several metabolites. Among these is **Dasatinib N-oxide** (M5), a product of oxidative metabolism.^{[2][3]} This technical guide provides a comprehensive overview of the current understanding of **Dasatinib N-oxide**, comparing and contrasting findings from in vitro and in vivo studies. We will delve into its metabolic formation, pharmacological activity, and the analytical methodologies employed for its characterization, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.

Metabolic Profile of Dasatinib N-oxide

Dasatinib undergoes extensive metabolism, primarily in the liver, with less than 20% of an oral dose being excreted unchanged.^[3] The formation of **Dasatinib N-oxide** is a notable metabolic pathway.

In Vitro Metabolism

In vitro studies utilizing human liver microsomes have been instrumental in elucidating the enzymatic pathways responsible for the formation of **Dasatinib N-oxide**.^[4] These studies have shown that the piperazine ring of the Dasatinib molecule is susceptible to oxidation.^[5]

The primary enzyme responsible for the N-oxidation of Dasatinib is Flavin-containing monooxygenase 3 (FMO3).^{[2][3][4]} While cytochrome P450 (CYP) enzymes, particularly CYP3A4, are the major drivers of Dasatinib's overall metabolism, FMO3 plays the principal role in the formation of the N-oxide metabolite.^{[1][2][4]} Some involvement of various CYP enzymes in this reaction has also been noted.^[2]

In Vivo Metabolism

Following oral administration in humans, Dasatinib is rapidly absorbed and extensively metabolized.^[6] **Dasatinib N-oxide** is one of several circulating metabolites detected in plasma, alongside hydroxylated (M20, M24), N-dealkylated (M4), and acid (M6) metabolites.^{[1][6]} However, in human plasma, the concentrations of **Dasatinib N-oxide** are generally low.^[7]

Interestingly, the metabolic profile can vary across species. While **Dasatinib N-oxide** is a minor metabolite in humans and monkeys, it has been observed as the most abundant metabolite in rats.^[7] In rats, N-oxides are primarily found in the bile, suggesting a specific route of elimination in this species.^[7]

Quantitative Analysis of Dasatinib and its Metabolites

The following table summarizes the key enzymes involved in the formation of Dasatinib's primary metabolites and their relative presence.

Metabolite	Formation Pathway	Primary Enzyme(s)	Relative Abundance (Humans)
Dasatinib N-oxide (M5)	N-oxidation	FMO3, CYPs	Minor circulating metabolite
M4	N-dealkylation	CYP3A4, CYP1A1, CYP1B1	Represents ~5% of Dasatinib AUC
M20, M24	Hydroxylation	CYP3A4	M20: ~45% of Dasatinib AUC, M24: ~25% of Dasatinib AUC
M6	Alcohol Oxidation	Cytosolic oxidoreductase	Circulating metabolite

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[7\]](#)

Pharmacological Activity: In Vitro vs. In Vivo Significance

While identified as a pharmacologically active metabolite, the contribution of **Dasatinib N-oxide** to the overall clinical efficacy of the parent drug is considered to be minimal.[\[6\]](#)[\[8\]](#)

In Vitro Activity

Studies have demonstrated that **Dasatinib N-oxide** possesses some level of pharmacological activity.[\[8\]](#) However, detailed reports quantifying its inhibitory potency (e.g., IC50 values against specific kinases) are not as readily available as for the parent compound. The primary focus of in vitro pharmacological studies has been on Dasatinib itself, which is a potent inhibitor of BCR-ABL and Src family kinases.[\[9\]](#)[\[10\]](#)[\[11\]](#)

In Vivo Contribution

The low plasma concentrations of **Dasatinib N-oxide** in humans, coupled with what is presumed to be lower potency compared to the parent drug, suggest that it does not contribute

significantly to the therapeutic effects observed in vivo.[6][7] The primary driver of clinical activity remains Dasatinib itself and, to a lesser extent, the active metabolite M4, which has an antiproliferative activity similar to Dasatinib but constitutes only a small fraction of the total drug exposure.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of **Dasatinib N-oxide**. Below are generalized protocols for key experiments based on descriptions in the literature.

In Vitro Metabolism Using Human Liver Microsomes

- **Incubation Mixture Preparation:** A typical incubation mixture would contain human liver microsomes, a NADPH-regenerating system, and Dasatinib in a suitable buffer (e.g., potassium phosphate buffer).
- **Initiation of Reaction:** The metabolic reaction is initiated by the addition of Dasatinib to the pre-warmed incubation mixture.
- **Incubation:** The mixture is incubated at 37°C for a specified period. Aliquots may be taken at various time points to monitor the rate of metabolism.
- **Reaction Termination:** The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the proteins.[12]
- **Sample Processing:** The samples are centrifuged to pellet the precipitated protein, and the supernatant containing the analyte and metabolites is collected.
- **LC-MS/MS Analysis:** The supernatant is then analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to identify and quantify Dasatinib and its metabolites, including **Dasatinib N-oxide**. [12]

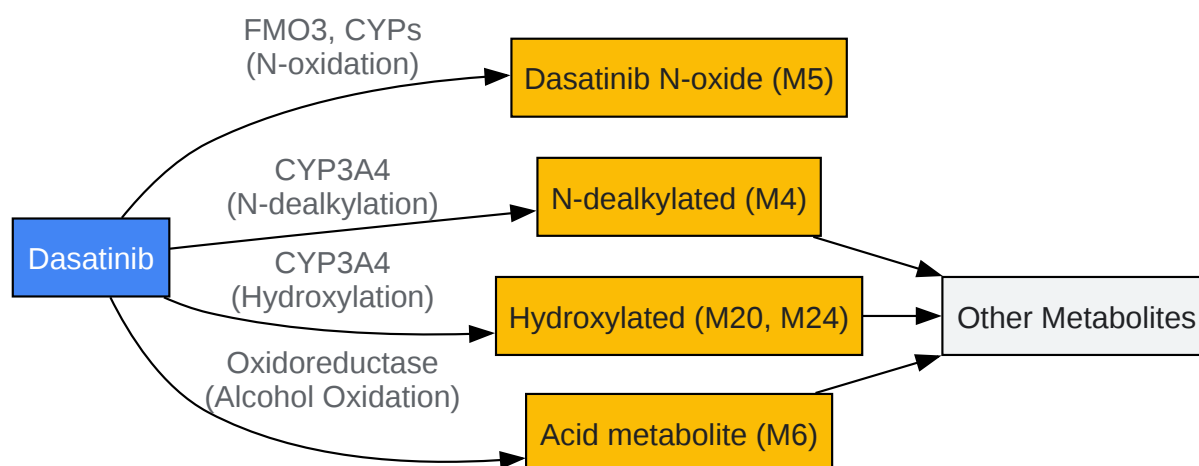
In Vivo Pharmacokinetic Study in Animal Models (e.g., Rats)

- **Animal Dosing:** A defined dose of Dasatinib is administered to the animals, typically via oral gavage.

- **Blood Sampling:** Blood samples are collected at predetermined time points post-dosing via an appropriate route (e.g., tail vein, retro-orbital sinus).
- **Plasma Preparation:** Plasma is separated from the whole blood by centrifugation.
- **Sample Extraction:** Dasatinib and its metabolites are extracted from the plasma using techniques like protein precipitation or liquid-liquid extraction.[12]
- **LC-MS/MS Analysis:** The extracted samples are analyzed by a validated LC-MS/MS method to determine the plasma concentrations of Dasatinib and **Dasatinib N-oxide** over time.
- **Pharmacokinetic Analysis:** The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and half-life for both the parent drug and the metabolite.

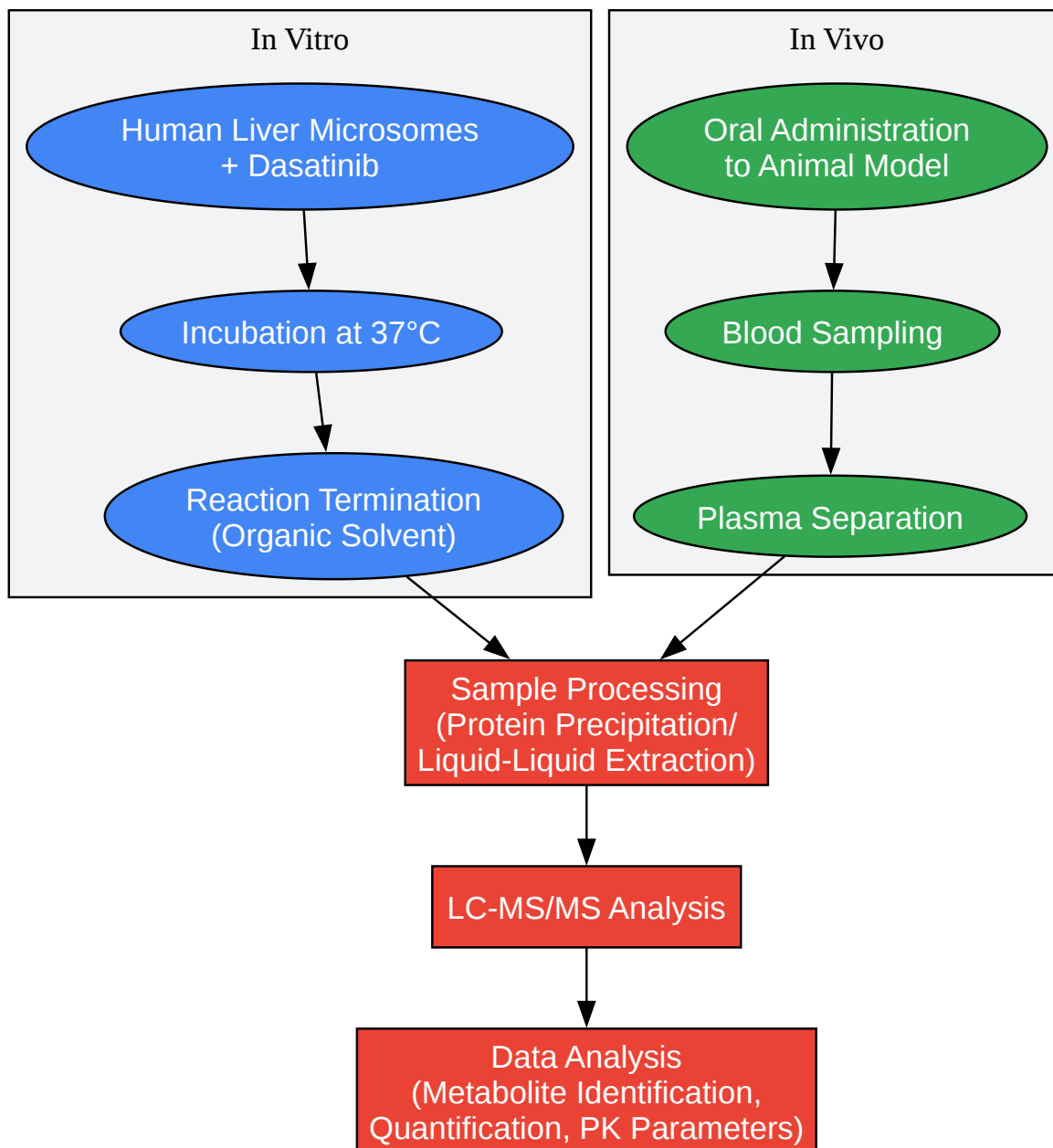
Visualizing Metabolic and Experimental Pathways

The following diagrams, created using the DOT language, illustrate the metabolic pathway of Dasatinib and a typical experimental workflow for its analysis.



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Caption: Metabolic pathways of Dasatinib leading to its major metabolites.



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Caption: A generalized workflow for in vitro and in vivo analysis of **Dasatinib N-oxide**.

Analytical Considerations

The accurate quantification of Dasatinib and its metabolites is critical. The piperazine ring's susceptibility to oxidation can lead to the ex vivo formation of **Dasatinib N-oxide** as an impurity

during sample preparation and analysis.[5][13][14] This necessitates careful optimization of analytical methods, including the choice of diluents and extraction techniques, to prevent the artificial inflation of **Dasatinib N-oxide** levels.[5][14] Studies have shown that the choice of protein precipitation solvent (e.g., acetonitrile versus methanol) can impact the stability of N-oxide metabolites in hemolyzed plasma.[12]

Conclusion

Dasatinib N-oxide is a well-characterized, albeit minor, metabolite of Dasatinib in humans. In vitro studies have successfully identified FMO3 as the primary enzyme responsible for its formation. While it is present in circulation in vivo, its low concentrations and presumed lower potency compared to the parent compound render its contribution to the overall pharmacological effect of Dasatinib negligible. The key distinction between in vitro and in vivo findings lies in the quantitative aspect, with its abundance being significantly higher in some preclinical species like rats compared to humans. Future research could further delineate the specific kinase inhibitory profile of **Dasatinib N-oxide** and explore any potential for species-specific toxicities, although current data do not suggest this is a major concern. For drug development professionals, the primary focus remains on the accurate analytical measurement of **Dasatinib N-oxide** to ensure it is monitored as a metabolite and not introduced as an artifact during sample handling.

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